REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[S-:9][C:10]#[N:11].[Na+].[Na+].[Br-].BrBr.C([O-])(O)=O.[Na+]>CO>[CH3:1][C:2]1[CH:7]=[C:6]([S:9][C:10]#[N:11])[CH:5]=[CH:4][C:3]=1[OH:8] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 for four times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatograph (petroleum ether:ethyl acetate=8:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)SC#N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 67.27% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |